The synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperazine oxalate involves a multi-step procedure utilizing radiolabeled carbon. [] The process begins with 2-chloro-N-(3-(2-ethoxyphenoxy)-2-hydroxy-3-phenyl)propyl-[1-14C]acetamide as the starting material. [] This compound undergoes cyclization to form the corresponding morpholone ring, followed by a reduction step to yield the final [5-14C]morpholone derivative. [] The final step involves reacting the morpholone derivative with oxalic acid to obtain 1-[3-(2-ethoxyphenoxy)propyl]piperazine oxalate.
The primary chemical reaction involving 1-[3-(2-ethoxyphenoxy)propyl]piperazine oxalate is its formation through the reaction of a [5-14C]morpholone derivative with oxalic acid. [] This reaction is a crucial step in the synthesis of reboxetine. []
While 1-[3-(2-ethoxyphenoxy)propyl]piperazine oxalate itself may not possess a specific mechanism of action, it serves as a precursor to reboxetine. [] Reboxetine acts as a norepinephrine reuptake inhibitor, increasing the concentration of norepinephrine in the synaptic cleft. []
The primary application of 1-[3-(2-ethoxyphenoxy)propyl]piperazine oxalate in scientific research is its role as a key intermediate in the synthesis of reboxetine. [] The development of radiolabeled reboxetine using this intermediate allows for studying its pharmacokinetics, distribution, and metabolism in biological systems. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4